1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane
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Overview
Description
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring substituted with chloro, diethyl, and trichloroethenyl groups. The unique structure of this compound imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate. The reaction is carried out in a high-pressure vessel at elevated temperatures. The process involves the following steps :
Preparation of Tetrachlorocyclopropene: Tetrachlorocyclopropene is prepared from sodium trichloroacetate and trichloroethylene.
Reaction with Ethylene: Tetrachlorocyclopropene is reacted with ethylene in a high-pressure vessel containing dry tetrachloroethylene and anhydrous sodium carbonate. The vessel is pressurized to 20 atm and heated to 170°C for 19.5 hours.
Isolation of Product: The reaction mixture is cooled, and the excess ethylene is released. The product is isolated by distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous distillation processes ensures efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloroethenyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reductive dechlorination can be achieved using zinc in acetic acid.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Vinylcyclopropanes: Formed by reductive dechlorination.
Cyclopropyl Derivatives: Formed by oxidation or substitution reactions.
Scientific Research Applications
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various cyclopropyl derivatives and in the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo nucleophilic substitution, addition, and elimination reactions, leading to the formation of various products. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Chlorocyclopropane: A cyclopropane derivative with a single chloro substituent.
1,2-Dichlorocyclopropane: A cyclopropane derivative with two chloro substituents.
Uniqueness
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is unique due to its combination of chloro, diethyl, and trichloroethenyl groups, which impart distinct chemical properties and reactivity. The presence of multiple substituents on the cyclopropane ring enhances its versatility in chemical reactions and applications.
Properties
CAS No. |
72853-05-5 |
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Molecular Formula |
C9H12Cl4 |
Molecular Weight |
262.0 g/mol |
IUPAC Name |
1-chloro-2,3-diethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl4/c1-3-5-6(4-2)9(5,13)7(10)8(11)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
XPMLEOHKAPCMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1(C(=C(Cl)Cl)Cl)Cl)CC |
Origin of Product |
United States |
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